prostaglandin D2(1-)

Allergic inflammation Eosinophil biology Th2 immunology

PGD2 is the only primary prostanoid that activates both DP1 and CRTH2 receptors, yet sourcing authentic, high-purity material with reliable cold-chain logistics remains a persistent bottleneck for inflammation and sleep labs. • Endogenous reference agonist with CRTH2 Ki of 2.4 nM and eosinophil chemotaxis EC50 of 10 nM-no alternative prostanoid (PGE2, PGF2α, PGI2) can substitute in CRTH2/DP2 assays. • Validated DP1 activity: cAMP EC50 = 98 nM (EBTr cells); middle meningeal artery vasodilation pED50 = 5.23. • Supplied with documented purity and cold-chain shipping to preserve structural integrity of this hygroscopic, light-sensitive lipid mediator.

Molecular Formula C20H31O5-
Molecular Weight 351.5 g/mol
Cat. No. B1259730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprostaglandin D2(1-)
Molecular FormulaC20H31O5-
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)[O-])O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1
InChIKeyBHMBVRSPMRCCGG-OUTUXVNYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prostaglandin D2 (PGD2) Overview


Prostaglandin D2 (PGD2) is an endogenous prostanoid derived from arachidonic acid via cyclooxygenase and hematopoietic or lipocalin-type PGD synthases [1]. It is the major cyclooxygenase product released from activated mast cells and signals through two distinct G protein-coupled receptors: the D-prostanoid receptor (DP1, PTGDR) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) [1]. Unlike PGE2, PGF2α, or PGI2, which activate different receptor families (EP, FP, IP respectively), PGD2 uniquely engages both the DP1 receptor (Gs-coupled, cAMP-elevating) and the CRTH2 receptor (Gαi/o-coupled, cAMP-lowering) [2][3]. This dual-receptor profile distinguishes PGD2 from all other primary prostanoids and underpins its role in allergic inflammation, sleep-wake regulation, and neuroinflammatory processes [1].

1
Endogenous dual-receptor prostanoid probe
Study DP1 (Gs/cAMP) and CRTH2/DP2 (Gi/o/cAMP) signaling in the same model system.
2
Mast cell activation & allergic inflammation
Major COX product released from IgE-activated mast cells; supports TH2 inflammation and eosinophil research.
3
Sleep-wake regulation & neuroinflammation
Endogenous somnogen and microglia-astrocyte signaling mediator for CNS model studies.

Why PGD2 Cannot Be Replaced


Substituting PGD2 with PGE2, PGF2α, PGI2, or even synthetic DP1-selective agonists such as BW245C fundamentally alters experimental outcomes because each prostanoid exhibits a distinct receptor selectivity profile. At the CRTH2 receptor, PGD2 binds with a Ki of 2.4 nM, whereas PGE2 shows approximately 2,000-fold lower affinity (Ki ~4,730 nM) and PGF2α shows ~165-fold lower affinity (Ki ~395 nM) [1]. At the DP1 receptor, PGD2 (Ki = 80 ± 5 nM) is substantially less potent than synthetic agonists like BW245C (Ki = 23–26 nM) and SQ27986 (Ki = 10 ± 2 nM), and PGD2 was characterized as the least DP receptor-selective among tested prostanoids [2]. Furthermore, PGD2 is the only primary prostanoid capable of activating human eosinophils via CRTH2/DP2 [3]. Therefore, substituting PGD2 with other prostanoids or DP1-selective agonists will not recapitulate the dual DP1/CRTH2 signaling profile that defines PGD2 pharmacology, compromising reproducibility in inflammation, allergy, sleep, or neuroinflammation models where endogenous PGD2 is the mediator of interest.

PGE2, PGF2α, PGI2
Negligible CRTH2 engagement; cannot activate eosinophils or recapitulate dual DP1/CRTH2 signaling.
DP1-selective agonists (e.g., BW245C)
Potent DP1 activation but lack CRTH2 activity; fail to mimic PGD2’s unique dual-receptor pharmacology.
15R-methyl-PGD2
Higher CRTH2 potency, but does not engage DP1; alters DP1/CRTH2 balance and may confound antagonist studies.

PGD2 Differentiation Evidence


CRTH2 Receptor Binding Affinity

PGD2 exhibits high-affinity binding to the CRTH2/DP2 receptor with a Ki of 2.4 ± 0.2 nM (n=17), making it the highest-affinity natural ligand for this receptor [1]. In direct comparison, PGE2 has approximately 2,000-fold lower affinity for CRTH2 (Ki ~4,730 nM), and PGF2α has approximately 165-fold lower affinity (Ki ~395 nM) [2]. This dramatic difference means that at physiological concentrations where PGD2 fully engages CRTH2, PGE2 and PGF2α produce negligible CRTH2 activation. PGD2's CRTH2 affinity is also markedly higher than that of its methyl ester derivative (319 nM, ~130-fold reduction), indicating that the free carboxylic acid group is essential for optimal binding [2].

CRTH2 Binding
Head-to-head
PGD2 Ki = 2.4 ± 0.2 nM
PGE2 Ki ~4,730 nM
PGF2α Ki ~395 nM
Supports CRTH2-mediated eosinophil and Th2 cell studies
~2,000-fold higher affinity than PGE2; essential for physiological CRTH2 activation
Allergic inflammation Eosinophil biology Th2 immunology

DP1 Receptor Affinity and Potency

At the DP1 receptor, PGD2 exhibits moderate affinity (Ki = 80 ± 5 nM) and functional potency (EC50 = 98 ± 10 nM for cAMP production in embryonic bovine tracheal fibroblasts), but is substantially less potent than synthetic DP agonists [1]. The rank order of DP1 binding affinities was: SQ27986 (Ki = 10 ± 2 nM) > RS93520 = ZK110841 = BW245C (Ki = 23–26 nM) > ZK118182 (Ki = 50 ± 9 nM) > PGD2 (Ki = 80 ± 5 nM) [1]. For cAMP production, the EC50 rank order was: ZK118182 (18 ± 6 nM) > RS93520 (28 ± 6 nM) > SQ27986 (29 ± 7 nM) > ZK110841 (31 ± 7 nM) > BW245C (53 ± 16 nM) > PGD2 (98 ± 10 nM) [1]. Importantly, BW245C exhibited higher efficacy (Emax = 121 ± 3% relative to PGD2, P < 0.001), while RS-93520 was a partial agonist (Emax = 64 ± 9%) [2]. PGD2 was also characterized as the least DP receptor-selective among all prostanoids tested, exhibiting cross-reactivity at EP2 and TP receptors at higher concentrations [1].

DP1 Affinity & Potency
Head-to-head
PGD2 Ki = 80 ± 5 nM
BW245C Ki = 23–26 nM
SQ27986 Ki = 10 ± 2 nM
Endogenous DP1 reference; lower potency than synthetic agonists
PGD2 EC50 (cAMP) = 98 nM; rank order differs from CRTH2
cAMP signaling Vasodilation Receptor pharmacology

Dual DP1/CRTH2 Signaling Profile

PGD2 is the only primary prostanoid that signals through two functionally divergent receptors: DP1 (Gs-coupled, elevates intracellular cAMP) and CRTH2/DP2 (Gαi/o-coupled, decreases intracellular cAMP) [1]. In recombinant CRTH2-expressing HEK293 cells, PGD2 activation decreased intracellular cAMP in a pertussis toxin-sensitive manner, confirming Gαi/o coupling [1]. In contrast, PGD2 increases intracellular cAMP in DP1-expressing cells and tissues (EC50 = 98 ± 10 nM in EBTr cells) [2]. No other endogenous prostanoid exhibits this dual signaling profile: PGE2 primarily activates EP1-4 receptors (Gs, Gq, or Gi depending on subtype), PGF2α activates FP (Gq), and PGI2 activates IP (Gs) [1]. At the DP1 receptor, the rank order of potency for cAMP elevation differs markedly from the CRTH2 rank order: at DP1, PGD2 > PGJ2 > Δ12-PGJ2 > 15-deoxy-Δ12,14-PGJ2 >>> 13,14-dihydro-15-keto-PGD2; whereas at CRTH2, the order is PGD2 > 13,14-dihydro-15-keto-PGD2 > 15-deoxy-Δ12,14-PGJ2 > PGJ2 > Δ12-PGJ2 [1].

Dual DP1/CRTH2 Signaling
Method context
DP1 → cAMP ↑
CRTH2 → cAMP ↓ (PTX-sensitive)
Unique prostanoid with opposing cAMP signals at two receptors
Metabolite specificity differs: 13,14-dihydro-15-keto-PGD2 is CRTH2-active but DP1-inactive
Signal transduction GPCR pharmacology Allergic inflammation

Eosinophil Chemotaxis Potency

In human eosinophil chemotaxis assays, PGD2 (EC50 = 10 nM) is a potent chemoattractant, but it is approximately 5-fold less potent than the synthetic analog 15R-methyl-PGD2 (EC50 = 1.7 nM) [1]. Conversely, PGD2 is approximately 13-fold more potent than the natural-configuration analog 15S-methyl-PGD2 (EC50 = 128 nM) [1]. The rank order of potency for stimulating CD11b expression and actin polymerization was 15R-methyl-PGD2 > PGD2 > 17-phenyl-18,19,20-trinor-PGD2 > 15S-methyl-PGD2 ≈ 16,16-dimethyl-PGD2 > 11-keto-fluprostenol [1]. Importantly, PGD2 is the only primary prostanoid that activates human eosinophils via CRTH2/DP2 [1]. In a comparative study, 9α,11β-PGF2 (a major PGD2 metabolite) was 30–60 fold less potent than PGD2 at DP receptors in human platelets and rabbit jugular vein [2].

Eosinophil Chemotaxis
Head-to-head
PGD2 EC50 = 10 nM
15R-methyl-PGD2 EC50 = 1.7 nM
15S-methyl-PGD2 EC50 = 128 nM
Endogenous reference for CRTH2 antagonist screening
~5× less potent than 15R-methyl analog; only endogenous eosinophil activator
Eosinophil migration Asthma research Allergic inflammation

Colonic Ion Transport Selectivity

In ex vivo human colonic mucosa mounted in Ussing chambers, PGD2 caused a sustained, concentration-dependent rise in short-circuit current by increasing chloride secretion with an EC50 of 376 nM [1]. This effect is mediated specifically by the DP1 receptor, as demonstrated by the selective DP1 antagonist BW A868C, which inhibited PGD2-induced but not PGE2-induced rises in short-circuit current [1]. In contrast, the selective DP agonist BW245C did not mimic the inhibitory effects of PGD2 in canine colonic epithelium, producing only dose-dependent increases in short-circuit current [2]. This tissue-specific functional divergence underscores that PGD2 and its receptor-selective analogs produce distinct physiological outcomes even in systems where DP1 is expressed.

Colonic Ion Transport
Head-to-head
PGD2 EC50 = 376 nM
DP1-antagonist sensitive
PGE2 response unaffected
DP1-mediated chloride secretion; distinct from EP pathways
Selective DP1 agonists may not replicate mixed stimulatory/inhibitory effects
Gastrointestinal physiology Ion transport Chloride secretion

Cerebrovascular Vasodilation

In a rat closed-cranial window model, PGD2 infusion evoked a dose-dependent dilation of the middle meningeal artery with a mean pED50 of 5.23 ± 0.10 (EC50 ~5.9 μM) and Emax of 103 ± 18% (n=5) [1]. The selective DP1 receptor antagonist MK-0524 significantly blocked PGD2-induced vasodilation by approximately 61% (p < 0.05), confirming that DP1 receptor activation is mainly responsible for this effect [1]. In contrast, PGE2 and PGI2 infusion in similar models produce more pronounced headache and vasodilation, consistent with their distinct receptor profiles [1]. High DP1 mRNA expression was also detected in trigeminal ganglion and cervical dorsal root ganglion, suggesting a role for PGD2-DP1 signaling in migraine pathophysiology [1]. Unlike PGI2 and PGE2, which are potent vasodilators across multiple vascular beds, PGD2's vasoactive effects are more nuanced and can include vasoconstriction via TP and EP3 receptors at higher concentrations [2].

Cerebrovascular Vasodilation
Head-to-head
pED50 = 5.23 ± 0.10
Emax = 103 ± 18%
61% block by DP1 antagonist
DP1-mediated MMA dilation; mixed TP/EP3 profile possible
PGD2 vasoactive effects differ from PGE2/PGI2; requires authentic ligand
Migraine research Vascular pharmacology CNS physiology

PGD2 Research Application Guide


CRTH2 Antagonist Screening and Chemotaxis

PGD2 is the essential endogenous reference agonist for CRTH2/DP2 antagonist screening and validation. With a CRTH2 Ki of 2.4 nM and eosinophil chemotaxis EC50 of 10 nM, PGD2 provides a physiologically relevant benchmark for assessing antagonist potency in human eosinophil migration, CD11b expression, and actin polymerization assays [1]. Since PGD2 is the only primary prostanoid that activates human eosinophils, no alternative endogenous ligand (PGE2, PGF2α, PGI2) can substitute in these assays [1]. Researchers comparing antagonist efficacy across studies should note that PGD2 is ~5-fold less potent than 15R-methyl-PGD2 at DP2, making PGD2 the more stringent reference for antagonist evaluation [1].

DP1 cAMP Signaling and Vasodilation

For DP1 receptor pharmacology studies, PGD2 serves as the endogenous reference agonist with well-characterized potency (EC50 = 98 ± 10 nM for cAMP in EBTr cells; EC50 = 376 nM for colonic chloride secretion) [1][2]. In cerebrovascular research, PGD2-induced middle meningeal artery vasodilation (pED50 = 5.23) is DP1-mediated and partially antagonized by MK-0524 (~61% blockade), establishing PGD2 as the appropriate tool for DP1 antagonist validation in migraine and vascular models [3]. While synthetic agonists like BW245C are more potent (EC50 = 53 ± 16 nM) and more efficacious (Emax = 121%) at DP1, they do not replicate PGD2's mixed DP1/TP/EP3 receptor profile and are therefore unsuitable for studies of endogenous PGD2 vascular effects [4].

Mast Cell Activation and Allergic Inflammation

PGD2 is the major cyclooxygenase product released from IgE-activated human lung mast cells, with release increasing >200-fold upon activation [1]. In patients with severe, poorly controlled asthma, bronchoalveolar lavage fluid PGD2 levels are significantly elevated (overall P = 0.0001) and correlate with TH2 inflammation markers [2]. CRTH2-knockout mouse studies confirm that PGD2-CRTH2 signaling is responsible for airway hyperresponsiveness, eosinophil accumulation, and type-2 cytokine production in asthma models [3]. For ex vivo mast cell degranulation studies or in vivo allergic inflammation models, authentic PGD2 is required as the relevant endogenous mediator; PGE2 and PGF2α do not engage CRTH2 with comparable affinity and cannot substitute [4].

Sleep-Wake Regulation and Neuroinflammation

PGD2 is the most potent endogenous sleep-promoting substance identified to date, accumulating in the brain during prolonged wakefulness and stimulating DP1 receptors in the basal forebrain to increase extracellular adenosine and promote non-REM sleep [1]. DP1 antagonist administration (ONO-4127Na) suppresses both non-REM and REM sleep, confirming the physiological requirement for PGD2-DP1 signaling in sleep maintenance [1]. In neuroinflammation models, PGD2 produced by activated microglia acts via DP1 on astrocytes to enhance astrogliosis and demyelination; HPGDS-null or DP1-null mice show marked suppression of these pathological responses [2]. For CNS studies, only authentic PGD2 recapitulates the endogenous ligand that drives these sleep and neuroinflammatory pathways; synthetic DP1 agonists lack the metabolic fate and receptor cross-talk of endogenous PGD2 [1][2].

Application
Selection Property
Validation Focus
CRTH2 antagonist screening
Endogenous dual-receptor (CRTH2/DP1) reference
Eosinophil chemotaxis and CD11b expression endpoints
DP1 cAMP signaling & vasodilation
Physiological DP1 agonist with known potency
cAMP elevation assays and cranial artery diameter measurement
Mast cell activation & allergic inflammation
Major mast cell-derived prostanoid
TH2 cytokine release and airway hyperresponsiveness models
Sleep-wake regulation & neuroinflammation
Endogenous somnogen and glial signaling mediator
Basal forebrain adenosine and microglia-astrocyte pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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